Invertin

Beschreibung

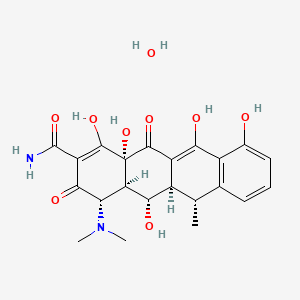

Doxycycline monohydrate is the monohydrate form of doxycycline. A semi-synthetic tetracycline antibiotic, it is used to inhibit bacterial protein synthesis and treat non-gonococcal urethritis and cervicitis, exacerbations of bronchitis in patients with chronic obstructive pulmonary disease (COPD), and adult periodontitis. It has a role as an antibacterial drug. It contains a doxycycline.

DOXYCYCLINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and has 15 approved and 62 investigational indications.

Eigenschaften

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKWRPSUNUOXKJ-CVHRZJFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

564-25-0 (Parent) | |

| Record name | Doxycycline monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401045241 | |

| Record name | Doxycycline monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17086-28-1 | |

| Record name | Doxycycline monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxycycline monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOXYCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12000U13O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Invertin: A Technical Guide for Researchers

An in-depth exploration of the catalytic action of β-fructofuranosidase, providing a technical resource for researchers, scientists, and professionals in drug development.

Introduction

Invertin, systematically known as β-fructofuranosidase (EC 3.2.1.26), is a glycoside hydrolase that catalyzes the hydrolysis of sucrose into its constituent monosaccharides, D-glucose and D-fructose.[1][2] This enzymatic process, often referred to as inversion, results in a mixture called "invert sugar," which is notable for being sweeter and less prone to crystallization than sucrose.[1] this compound is a key enzyme in the metabolism of various organisms, including yeasts, plants, and bacteria, and holds significant importance in various industrial applications, particularly in the food and beverage industry.[1][3][4] This technical guide provides a comprehensive overview of the catalytic mechanism of this compound, its active site architecture, kinetic properties, and the experimental protocols used for its characterization.

Active Site Architecture and Catalytic Residues

Invertase from Saccharomyces cerevisiae is a well-studied model and belongs to the glycoside hydrolase family 32 (GH32).[1][5] Its catalytic activity is centered within a five-bladed β-propeller domain.[1][6] The active site contains a conserved catalytic triad of amino acid residues essential for its function. In S. cerevisiae Suc2 invertase, these key residues are:

-

Glu-204 (E204): Functions as the general acid/base catalyst.[1]

-

Asp-151 (D151): Serves to stabilize the transition state.[1]

Site-directed mutagenesis studies have confirmed the critical role of these residues. For instance, replacing Asp-23 with asparagine results in a virtually inactive enzyme, underscoring its essential role in the catalytic process.[7][8]

Catalytic Mechanism: A Double-Displacement Pathway

This compound operates through a retaining double-displacement mechanism, which preserves the anomeric configuration of the resulting fructose.[1] The hydrolysis of sucrose can be dissected into two primary steps: glycosylation and deglycosylation.

Step 1: Glycosylation

-

Substrate Binding: A molecule of sucrose binds to the active site of the this compound enzyme.

-

Nucleophilic Attack: The catalytic nucleophile, the carboxylate group of Asp-23, performs a nucleophilic attack on the anomeric C2 carbon of the fructose moiety of sucrose.[1]

-

Glycosidic Bond Cleavage: Concurrently, the general acid catalyst, Glu-204, protonates the oxygen of the glycosidic bond linking fructose and glucose.[1] This facilitates the cleavage of the bond.

-

Formation of Covalent Intermediate and Release of Glucose: The cleavage of the glycosidic bond results in the formation of a covalent β-fructosyl-enzyme intermediate and the release of the first product, glucose.[1][9]

Step 2: Deglycosylation

-

Water Molecule Entry: A water molecule enters the active site.

-

Nucleophilic Attack by Water: The same Glu-204 residue that acted as an acid now functions as a general base, deprotonating the incoming water molecule. The resulting hydroxide ion then acts as a nucleophile, attacking the C2 carbon of the fructosyl-enzyme intermediate.

-

Release of Fructose: This attack leads to the cleavage of the covalent bond between the fructose moiety and the Asp-23 residue, releasing the second product, fructose.

-

Enzyme Regeneration: The enzyme's active site is regenerated to its initial state, ready to bind another sucrose molecule.

Quantitative Data on this compound Activity

The catalytic efficiency and optimal operating conditions of this compound can be described by several key parameters. Below is a summary of typical quantitative data for this compound, primarily from Saccharomyces cerevisiae.

| Parameter | Value | Conditions | Reference(s) |

| Michaelis-Menten Constant (Km) | 9.97 mM - 49.64 mM | Varies with substrate and conditions | [10][11] |

| Optimal pH | 4.5 - 5.5 | Broad range of high activity | [2][12] |

| Optimal Temperature | 55 - 60 °C | [2][6] | |

| Molecular Weight (extracellular) | ~270 kDa | Saccharomyces cerevisiae | [2] |

| Molecular Weight (intracellular) | ~135 kDa | Saccharomyces cerevisiae | [2] |

Experimental Protocols

Invertase Activity Assay (Colorimetric Method)

This protocol is a common method for determining the activity of invertase by measuring the amount of reducing sugars (glucose and fructose) produced.

Materials:

-

Enzyme solution (invertase)

-

Substrate solution (e.g., 50 g/L sucrose in a suitable buffer)

-

0.1 M Acetate buffer (pH 4.7)

-

Dinitrosalicylic acid (DNS) reagent

-

Rochelle salt solution (40% potassium sodium tartrate)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a series of test tubes, pipette a known volume of the substrate solution and buffer. Equilibrate the tubes to the desired reaction temperature (e.g., 37°C or 55°C).

-

Enzyme Addition: Initiate the reaction by adding a specific volume of the enzyme solution to each tube and start a timer.

-

Incubation: Incubate the reaction mixtures for a defined period (e.g., 5-10 minutes).

-

Reaction Termination: Stop the reaction by adding a volume of DNS reagent.

-

Color Development: Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development. The reducing sugars will reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown.

-

Stabilization and Measurement: Cool the tubes to room temperature and add Rochelle salt solution to stabilize the color. Measure the absorbance at 540 nm using a spectrophotometer.

-

Quantification: Determine the concentration of reducing sugars produced by comparing the absorbance values to a standard curve prepared with known concentrations of glucose or fructose.

Site-Directed Mutagenesis of this compound's Active Site

This protocol outlines a general workflow for investigating the role of specific amino acid residues in the active site of this compound.

Principle: Site-directed mutagenesis is used to introduce specific nucleotide changes into the gene encoding this compound, resulting in a modified protein with one or more amino acid substitutions. The effect of these mutations on enzyme activity is then assessed.

Workflow:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change that will result in the targeted amino acid substitution (e.g., Asp-23 to Asn).

-

PCR Mutagenesis: Perform polymerase chain reaction (PCR) using a plasmid containing the wild-type this compound gene as a template and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.

-

Template Removal: Digest the parental, non-mutated DNA template using an enzyme such as DpnI, which specifically cleaves methylated DNA (most plasmid DNA from E. coli is methylated).

-

Transformation: Transform the mutated plasmid into a suitable host organism (e.g., E. coli for plasmid propagation or a yeast strain for protein expression).

-

Sequence Verification: Isolate the mutated plasmid and sequence the this compound gene to confirm that the desired mutation has been successfully introduced.

-

Protein Expression and Purification: Express the mutant this compound protein in a suitable expression system (e.g., Pichia pastoris or Saccharomyces cerevisiae) and purify it.

-

Enzyme Characterization: Perform enzyme activity assays and kinetic studies on the purified mutant protein to determine the impact of the amino acid substitution on its catalytic function. Compare the results to the wild-type enzyme.

Conclusion

The mechanism of this compound action is a well-elucidated example of enzymatic catalysis, involving a specific catalytic triad and a double-displacement reaction pathway. Understanding this mechanism at a molecular level is crucial for its effective application in various biotechnological processes and for the development of potential inhibitors. The experimental protocols described herein provide a foundation for further research into the structure-function relationships of this important enzyme.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Enzyme Kinetics of Invertase [user.eng.umd.edu]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. Structural Analysis of β-Fructofuranosidase from Xanthophyllomyces dendrorhous Reveals Unique Features and the Crucial Role of N-Glycosylation in Oligomerization and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Invertase - Wikipedia [en.wikipedia.org]

- 7. Identification of an active-site residue in yeast invertase by affinity labeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ukm.my [ukm.my]

- 10. researchgate.net [researchgate.net]

- 11. preserve.lehigh.edu [preserve.lehigh.edu]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Three-Dimensional Structure of Saccharomyces Invertase

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the three-dimensional structure of invertase from the yeast Saccharomyces cerevisiae. A classical model enzyme in biochemistry, invertase (EC 3.2.1.26; β-fructofuranosidase) catalyzes the hydrolysis of sucrose into glucose and fructose.[1][2] Understanding its complex molecular architecture is crucial for applications ranging from industrial food production to the development of novel antifungal agents and the synthesis of prebiotics.[2] This guide details its unique structural features, presents key quantitative data, and outlines the experimental protocols used for its structural determination.

Molecular Architecture and Quaternary Structure

Saccharomyces cerevisiae produces two forms of invertase from the same gene (SUC2): a non-glycosylated intracellular form and a heavily glycosylated secreted form.[1][3] While the protein backbones are identical, their oligomeric states and cellular locations differ.[1][3] The intracellular enzyme is a dimer, whereas the secreted form assembles into a large, stable octamer that becomes entrapped within the yeast cell wall.[1][3][4]

The crystal structure of recombinant Saccharomyces invertase, solved at 3.3 Å resolution, reveals a sophisticated and unusual architecture.[1][5]

Monomer and Domain Structure: Each invertase monomer (512 residues, ~58.5 kDa) is composed of two distinct domains, a feature characteristic of the Glycoside Hydrolase Family 32 (GH32)[1][6]:

-

N-terminal Catalytic Domain: This domain adopts a 5-fold β-propeller fold, creating a central, negatively charged cavity where the active site resides.[1]

-

C-terminal β-Sandwich Domain: Appended to the catalytic domain, this structure is organized into two β-sheets.[6]

The Octameric Complex: The most striking feature of secreted invertase is its octameric quaternary structure, best described as a tetramer of dimers.[1][5] The monomers first associate into two distinct types of dimers. These dimers then assemble into the final flat, square-shaped octamer with dimensions of approximately 130 × 130 × 110 Å.[1] This complex oligomerization is mediated by a non-catalytic domain and is critical for function, as the assembly creates steric constraints that limit the access of oligosaccharides larger than four units to the active site, thereby defining its substrate specificity.[1][2][5]

Role of Glycosylation: The secreted form of invertase is a glycoprotein containing about 50% carbohydrate by weight.[7] This extensive N-glycosylation is not merely decorative; it is essential for the stability and proper oligomerization of the enzyme.[3][4] The attached oligosaccharide chains stabilize the protein against thermal denaturation, prevent irreversible aggregation during folding, and are necessary for the formation of higher-order oligomers like tetramers and octamers from the core dimeric unit.[3][7]

Data Presentation: Structural and Crystallographic Parameters

The quantitative data derived from the X-ray crystallographic analysis of Saccharomyces cerevisiae invertase (PDB ID: 4EQV) are summarized below.

| Table 1: Crystallographic Data and Refinement Statistics (PDB: 4EQV) | |

| Data Collection | |

| Method | X-ray Diffraction |

| Resolution | 3.30 Å (reported in primary paper), 3.40 Å (in PDB entry)[1][5] |

| Space Group | P3₁21[1] |

| Refinement Statistics | |

| R-Value Work | 0.221[5] |

| R-Value Free | 0.239[5] |

| R-Value Observed | 0.222[5] |

| Table 2: Structural Properties of the Invertase Octamer (PDB: 4EQV) | |

| Total Molecular Weight | 468.69 kDa[5] |

| Total Atom Count | 33,016[5] |

| Total Modeled Residues | 4,072[5] |

| Oligomeric State | Octameric[1][8] |

| Dimensions | 130 × 130 × 110 Å[1] |

The Active Site and Catalytic Mechanism

The active site of invertase is located in a central funnel-shaped cavity within the β-propeller catalytic domain.[1] The catalytic mechanism involves the cleavage of the O-C(fructose) bond in sucrose.[9] Affinity labeling studies combined with site-directed mutagenesis have identified Aspartic Acid-23 (Asp-23) as a key nucleophilic residue in the active site.[10][11] The reaction proceeds via a covalent fructosyl-enzyme intermediate, which is subsequently hydrolyzed.[1] Mutation of Asp-23 to asparagine results in an inactive enzyme, confirming its critical role in catalysis.[10][11]

Visualization of Workflows and Cellular Function

Experimental Protocols

The determination of a macromolecular structure like that of invertase is a multi-step process requiring high-purity protein and rigorous biophysical techniques.

High-purity, homogenous protein is a prerequisite for structural studies.[12][13] The invertase used for crystallization was recombinantly produced in E. coli to yield a non-glycosylated, soluble protein suitable for structural analysis.[1] A general purification protocol involves the following stages:

-

Cell Lysis: Yeast cells can be disrupted via autolysis using sodium bicarbonate or through mechanical means like sonication or homogenization to release the enzyme.[14][15][16] For recombinant expression, bacterial cells are typically lysed using high pressure or sonication.

-

Clarification: The crude lysate is centrifuged at high speed to pellet cell debris, and the supernatant containing the soluble protein is collected.[14][16]

-

Precipitation (Optional): A fractional precipitation step, often using ammonium sulfate or cold ethanol, can be used to concentrate the target protein and remove some contaminants.[14][17]

-

Chromatography: This is the primary purification step.

-

Ion-Exchange Chromatography: The clarified supernatant is passed through a column (e.g., DEAE-Sephadex) that separates proteins based on charge.[15][17]

-

Gel Filtration (Size-Exclusion) Chromatography: This step separates proteins based on size and can be used to isolate the desired oligomeric form of invertase.[17][18] It also serves as a final "polishing" step.

-

-

Purity Analysis: Throughout the process, protein purity is assessed using SDS-PAGE, and enzyme activity is monitored with a functional assay, such as the 3,5-dinitrosalicylic acid (DNS) method to quantify reducing sugars.[15][16]

X-ray crystallography is the technique used to determine the atomic and molecular structure of a crystal, in which a crystalline sample causes a beam of incident X-rays to diffract into many specific directions.[13]

-

Crystallization: The purified, concentrated protein is screened against a wide array of conditions (precipitants, buffers, salts, additives) to find the precise conditions that induce the formation of highly ordered, single crystals.[13] This is often done using vapor diffusion methods (hanging or sitting drop).

-

Data Collection: A suitable crystal is cryo-cooled to minimize radiation damage and placed in a high-intensity X-ray beam, typically at a synchrotron source.[19] As the crystal is rotated, a detector records the diffraction patterns, which appear as a series of spots.[13][19]

-

Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. The data are indexed, integrated, and scaled to create a final dataset of unique reflections and their intensities.[19]

-

Phasing and Structure Solution: The "phase problem" is solved to reconstruct the electron density. For invertase, molecular replacement was used, where the known structure of a homologous protein (an inulinase from Schwanniomyces occidentalis) served as a search model to calculate initial phases.[1][20]

-

Model Building and Refinement: An initial atomic model of the protein is built into the calculated electron density map.[21] This model is then iteratively improved through a process of computational refinement, where the model is adjusted to better fit the experimental data. The quality of the final model is assessed using metrics like the R-work and R-free values.[5][19]

Cryo-EM is a powerful alternative for determining the structure of large, complex, or flexible macromolecules that may be difficult to crystallize.[12][22]

-

Sample and Grid Preparation: A small volume of the purified protein solution is applied to a specialized grid, which is then rapidly plunged into liquid ethane.[12] This process, known as vitrification, traps the protein molecules in a thin layer of amorphous (glass-like) ice, preserving their native structure.

-

Data Collection: The vitrified grid is imaged in a cryo-transmission electron microscope (cryo-TEM) at extremely low temperatures.[22] Thousands of low-dose images are automatically collected, each containing projections of individual protein particles in various random orientations.[22][23]

-

Image Processing: This computationally intensive stage is the core of the method.

-

Particle Picking: Individual particle projections are identified and boxed out from the micrographs.[23]

-

2D Classification: Similar particle views are grouped and averaged to improve the signal-to-noise ratio, yielding clear 2D class averages that represent different views of the molecule.[22][23]

-

3D Reconstruction and Refinement: The 2D class averages are used to generate an initial low-resolution 3D model. This model is then refined by iteratively comparing it back to the individual particle images, ultimately yielding a high-resolution 3D density map of the protein.[23]

-

-

Model Building: An atomic model of the protein is built into the final 3D density map, similar to the final step in crystallography.

References

- 1. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3D structure of Saccharomyces invertase: a key enzime in sugar metabolism [iqf.csic.es]

- 3. Stability, quaternary structure, and folding of internal, external, and core-glycosylated invertase from yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of glycosylation on yeast invertase oligomer stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of glycosylation on the mechanism of renaturation of invertase from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NIH 3D - Structure of Saccharomyces cerevisiae invertase [3d.nih.gov]

- 9. Invertase - Wikipedia [en.wikipedia.org]

- 10. Identification of an active-site residue in yeast invertase by affinity labeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. scribd.com [scribd.com]

- 15. scielo.br [scielo.br]

- 16. Green Purification of Invertase from Ultrasonicated Sifted Baker’s Yeast by Membrane Filtration: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rcsb.org [rcsb.org]

- 21. bitesizebio.com [bitesizebio.com]

- 22. MyScope [myscope.training]

- 23. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of Invertase in Yeast Sucrose Metabolism: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose, a readily available disaccharide, serves as a primary carbon source for the budding yeast Saccharomyces cerevisiae, a cornerstone organism in biotechnology and industrial fermentation. The efficient utilization of sucrose is paramount for processes ranging from biofuel production to baking and beverage fermentation. Central to this metabolic capability is the enzyme invertase (β-fructofuranosidase), encoded by the SUC2 gene. This technical guide provides an in-depth exploration of the multifaceted role of invertase in yeast sucrose metabolism, detailing its biochemical characteristics, the intricate regulatory networks governing its expression, and the experimental methodologies employed in its study. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in yeast metabolic engineering, drug discovery targeting microbial pathways, and related fields.

Introduction to Invertase and Sucrose Metabolism in Yeast

Saccharomyces cerevisiae employs a sophisticated and highly regulated system for the catabolism of sucrose. The primary and most well-understood pathway involves the extracellular hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose, a reaction catalyzed by secreted invertase.[1][2] These simpler sugars are then readily transported into the cell via hexose transporters and funneled into the central glycolytic pathway.[3][4]

Yeast possesses two isoforms of invertase, both encoded by the SUC2 gene: a glycosylated, secreted form found in the periplasmic space, and a non-glycosylated intracellular form that resides in the cytoplasm.[5] The secreted form is the predominant enzyme responsible for the breakdown of environmental sucrose. While extracellular hydrolysis is the main route, yeast can also directly transport sucrose into the cell, particularly through the Agt1 permease, followed by intracellular hydrolysis.[6][7]

The expression of invertase is tightly controlled, primarily through a mechanism of glucose repression, ensuring that the energetically expensive synthesis of this enzyme only occurs when its substrate (sucrose) is present and the preferred carbon source (glucose) is scarce. This regulation is critical for the metabolic efficiency of the organism.

Biochemical and Kinetic Properties of Yeast Invertase

Invertase has been the subject of extensive biochemical characterization. Its efficiency and stability are dictated by several physicochemical parameters. The enzyme is a glycoprotein, and the extracellular form exists as a dimer that can associate into an octameric structure.[8][9]

Table 1: Summary of Quantitative Data for Saccharomyces cerevisiae Invertase

| Parameter | Value | References |

| Enzyme Commission (EC) Number | 3.2.1.26 | [8] |

| Optimum pH | 4.5 - 5.5 | [8][10] |

| Optimum Temperature | 45°C - 60°C | [8][10] |

| Michaelis-Menten Constant (Km) for Sucrose | 24 mM - 30 mM | [10][11] |

| Maximum Velocity (Vmax) | ~1 mM/min (commercial preparations) | [10] |

| Molecular Weight (Intracellular) | ~135 kDa | [10][11] |

| Molecular Weight (Extracellular) | ~270 kDa | [10][11] |

| Inhibitors | Heavy metal ions (e.g., Ag+, Cu2+), Urea | [11] |

Genetic Regulation of Invertase Synthesis

The synthesis of secreted invertase is primarily regulated at the transcriptional level of the SUC2 gene. This regulation is a classic example of catabolite repression, also known as glucose repression.

Glucose Repression and Derepression

When glucose concentrations are high, the expression of the SUC2 gene is actively repressed. This repression is mediated by the Mig1 transcriptional repressor protein, which binds to the upstream regulatory region of the SUC2 gene. The activity of Mig1 is dependent on the Cyc8 and Tup1 proteins.[12]

Conversely, under low glucose conditions, the repression is lifted. This process of derepression requires the activity of the SNF1 protein kinase complex. The SNF1 complex is thought to phosphorylate Mig1, leading to its dissociation from the SUC2 promoter and thereby allowing for gene transcription. A number of other genes, including SNF2, SNF3, SNF4, SNF5, and SNF6, are also involved in the proper derepression of SUC2.[13][14][15]

The following diagram illustrates the core signaling pathway for glucose repression of the SUC2 gene.

Sucrose Metabolism Pathway in Yeast

The overall pathway for sucrose metabolism in Saccharomyces cerevisiae begins in the extracellular environment and culminates in the production of ATP and biomass through glycolysis and subsequent respiratory or fermentative pathways.

The diagram below outlines the primary steps in sucrose utilization.

Experimental Protocols

The quantification of invertase activity is a fundamental assay in the study of yeast metabolism and gene regulation. The most common methods rely on the measurement of the reducing sugars (glucose and fructose) produced from the hydrolysis of the non-reducing sugar, sucrose.

Invertase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This protocol is adapted from established methods for measuring secreted invertase activity.[16][17]

Objective: To quantify the amount of reducing sugars produced by invertase activity from whole yeast cells.

Materials:

-

Yeast culture grown under desired conditions (e.g., repressing with 2% glucose vs. derepressing with 2% sucrose or low glucose).

-

Sodium acetate buffer (e.g., 0.1 M, pH 4.5-5.0).

-

Sucrose solution (e.g., 0.3 M in sodium acetate buffer).

-

3,5-Dinitrosalicylic acid (DNS) reagent.

-

Glucose standard solutions (for calibration curve).

-

Spectrophotometer.

-

Water bath.

-

Centrifuge.

Procedure:

-

Cell Preparation:

-

Harvest a defined number of yeast cells from the culture by centrifugation (e.g., 1x10^6 cells).

-

Wash the cell pellet with sterile water or buffer to remove extracellular sugars.

-

Resuspend the cells in a known volume of sodium acetate buffer.

-

-

Enzymatic Reaction:

-

Pre-warm the cell suspension and the sucrose solution to the desired reaction temperature (e.g., 37°C or 50°C).[17]

-

Initiate the reaction by adding the sucrose solution to the cell suspension.

-

Incubate the reaction mixture for a defined period (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.

-

Terminate the reaction by adding DNS reagent and immediately placing the tubes in a boiling water bath.

-

-

Quantification of Reducing Sugars:

-

Boil the samples for 5-10 minutes. The DNS reagent reacts with reducing sugars at high temperatures to produce a colored product.[17][18]

-

Cool the samples to room temperature.

-

Measure the absorbance of the samples at 540 nm using a spectrophotometer.[17][18]

-

Prepare a standard curve using known concentrations of glucose to determine the amount of reducing sugar produced in the enzymatic reaction.

-

-

Calculation of Invertase Activity:

-

Calculate the concentration of glucose produced using the standard curve.

-

Express invertase activity in units, where one unit (U) is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of glucose per minute under the specified assay conditions.[16]

-

Normalize the activity to the number of cells or total protein concentration.

-

The following diagram outlines the workflow for the invertase activity assay.

Conclusion

Invertase is a critical enzyme in the metabolic repertoire of Saccharomyces cerevisiae, enabling the efficient utilization of sucrose. Its activity is governed by a well-defined and sensitive regulatory network centered on glucose availability. A thorough understanding of invertase biochemistry, kinetics, and genetic regulation is essential for the rational design of yeast strains with enhanced fermentation capabilities and for the development of novel antifungal strategies. The experimental protocols detailed herein provide a foundation for the continued investigation of this pivotal enzyme and its role in yeast physiology and biotechnology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sucrose Utilization in Budding Yeast as a Model for the Origin of Undifferentiated Multicellularity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Invertase - Creative Enzymes [creative-enzymes.com]

- 6. Switching the mode of sucrose utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sucrose fermentation by Saccharomyces cerevisiae lacking hexose transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Invertase - Wikipedia [en.wikipedia.org]

- 9. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iomcworld.com [iomcworld.com]

- 11. Enzyme Kinetics of Invertase [user.eng.umd.edu]

- 12. Glucose repression in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genes affecting the regulation of SUC2 gene expression by glucose repression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Upstream region of the SUC2 gene confers regulated expression to a heterologous gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental design of medium optimization for invertase production by Pichia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of the carbon source on the physiology and invertase activity of the yeast Saccharomyces cerevisiae FT858 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biochemjournal.com [biochemjournal.com]

An In-depth Technical Guide to the Core Characteristics of Glycoside Hydrolase Family 32 Invertases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside hydrolase family 32 (GH32) encompasses a diverse group of enzymes primarily involved in the metabolism of fructose-containing carbohydrates.[1] A prominent and historically significant member of this family is invertase (EC 3.2.1.26), also known as β-fructofuranosidase.[2][3] These enzymes catalyze the irreversible hydrolysis of the α1-β2 glycosidic bond in sucrose, yielding an equimolar mixture of glucose and fructose, a product referred to as "invert sugar".[3]

The GH32 family is part of the larger GH-J clan, which also includes the GH68 family.[4] Enzymes in this clan are characterized by a common structural fold and catalytic mechanism.[4][5] Beyond simple sucrose hydrolysis, GH32 enzymes exhibit a range of activities, including the breakdown of fructans like inulin and levan, and some members possess transfructosylating activity, enabling them to synthesize fructooligosaccharides.[2][4]

The physiological roles of GH32 invertases are vast and organism-dependent. In plants, they are crucial for carbohydrate partitioning, sink-source relationships, and responses to environmental stress.[6] In microorganisms like fungi and bacteria, these enzymes are vital for acquiring carbon from plant-derived sucrose, making them a key factor in pathogenic interactions.[7] This central role in microbial metabolism positions GH32 invertases as potential targets for the development of novel antifungal agents. This guide provides a detailed overview of the structural, mechanistic, and biochemical characteristics of GH32 invertases, along with relevant experimental protocols.

Structural Characteristics

The three-dimensional structure of GH32 enzymes is highly conserved and provides a clear basis for their catalytic function. X-ray crystallography studies of several GH32 invertases have revealed a modular architecture consisting of two primary domains.[5][8]

-

The Catalytic Domain: The core of the enzyme is a five-bladed β-propeller domain.[5][9] Each "blade" is composed of four antiparallel β-strands arranged in a "W" topology.[5] This arrangement creates a central, funnel-shaped cavity where the active site is located.[5]

-

The β-Sandwich Domain: Appended to the catalytic domain is a C-terminal β-sandwich module, which consists of two β-sheets.[2][8] While the catalytic domain is structurally homologous to that of GH68 enzymes, the presence of this additional β-sandwich domain is a distinguishing feature of the GH32 family.[5] This non-catalytic domain can play a role in modulating substrate specificity and influencing the enzyme's quaternary structure.[5]

The active site is situated within the negatively charged central pocket of the β-propeller. Key catalytic and substrate-binding residues line this cavity, precisely orienting the sucrose molecule for catalysis.

Catalytic Mechanism

GH32 invertases operate via a retaining double-displacement mechanism , which proceeds in two main steps and results in the net retention of the anomeric configuration of the product.[2][5][10]

The catalytic machinery relies on a highly conserved triad of acidic residues within the active site.[9][10]

-

Catalytic Nucleophile: An Aspartate (Asp) residue near the N-terminus initiates the reaction.[2][5]

-

General Acid/Base Catalyst: A Glutamate (Glu) residue acts as the proton donor and acceptor.[2][5]

-

Transition State Stabilizer: A second Aspartate residue, typically part of a conserved RDP motif, stabilizes the transition state.[9]

The two-step mechanism is as follows:

-

Glycosylation: The nucleophilic Asp attacks the anomeric carbon of the fructose moiety of sucrose. Simultaneously, the general acid/base Glu protonates the oxygen of the glycosidic bond, leading to the departure of the glucose molecule. This forms a covalent fructosyl-enzyme intermediate.

-

Deglycosylation: A water molecule enters the active site. The general acid/base Glu, now acting as a base, deprotonates the water molecule, which then acts as a nucleophile, attacking the anomeric carbon of the fructosyl-enzyme intermediate. This cleaves the covalent bond, releasing fructose and regenerating the free enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. Glycoside Hydrolase Family 32 - CAZypedia [cazypedia.org]

- 3. ukm.my [ukm.my]

- 4. academic.oup.com [academic.oup.com]

- 5. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Discovery and Biochemical Exploration of Invertin: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the discovery and historical biochemical studies of invertin, more commonly known today as invertase or β-fructofuranosidase. We delve into the seminal experiments that led to its identification, the foundational work on its kinetic properties, and the evolution of purification and assay methodologies. This document serves as a comprehensive resource, presenting quantitative data in structured tables, detailing historical experimental protocols, and visualizing key concepts and workflows through diagrams.

Introduction: The Dawn of Enzymology and the Discovery of this compound

The story of this compound is intrinsically linked to the birth of enzymology. In 1860, the French chemist Marcellin Berthelot reported the isolation of a soluble "ferment" from yeast that could hydrolyze sucrose into its constituent monosaccharides, glucose and fructose.[1][2][3] This process was termed "inversion" because it altered the rotation of plane-polarized light from dextrorotatory (sucrose) to levorotatory (the resulting glucose and fructose mixture).[3] The substance responsible was named "this compound."[3] This discovery was a pivotal moment, providing concrete evidence for the existence of soluble biological catalysts, which would later be termed enzymes.

Earlier, in 1842, Mitscherlich had observed this inversion phenomenon in yeast, but it was Berthelot who successfully isolated the active principle.[1] These early studies laid the groundwork for one of the most significant contributions to biochemistry: the development of the theory of enzyme kinetics by Leonor Michaelis and Maud Menten in 1913, for which invertase was the model enzyme.[4][5]

Yeast, particularly Saccharomyces cerevisiae, remains the primary source of commercial invertase.[1][6] It is now understood that yeast produces two forms of the enzyme: a heavily glycosylated, secreted form found in the periplasmic space, and a non-glycosylated intracellular form.[1]

Historical Experimental Protocols

Berthelot's Isolation of this compound (1860)

Marcellin Berthelot's initial isolation of this compound was a landmark achievement in biochemistry. While his original publication lacks the detailed, step-by-step format of modern methods sections, the core procedure can be reconstructed as follows.

Objective: To isolate the soluble "ferment" from baker's yeast responsible for the hydrolysis of sucrose.

Methodology:

-

Yeast Preparation: A mass of baker's yeast (Saccharomyces cerevisiae) was combined with moistened sand.[3][6] The abrasive nature of the sand served to mechanically disrupt the yeast cell walls during grinding.

-

Cell Lysis: The yeast and sand mixture was ground, likely with a mortar and pestle, to create a paste. This process released the intracellular contents of the yeast.

-

Extraction: The resulting paste was extracted with water to solubilize the this compound and other cellular components.

-

Precipitation: The aqueous extract was then treated with ethanol.[3][6] This step induced the precipitation of proteins, including this compound, as they are generally less soluble in alcohol-water mixtures than in pure water.

-

Recovery: The precipitate containing the active this compound was collected.

This crude preparation, while far from pure, was active and demonstrated that the catalytic activity was associated with a specific, isolatable substance.

Michaelis and Menten's Kinetic Studies (1913)

The work of Michaelis and Menten with invertase is a cornerstone of enzyme kinetics. They meticulously measured the initial reaction rates at varying substrate concentrations, providing the data to formulate their famous equation.

Objective: To determine the relationship between the initial velocity of the invertase-catalyzed reaction and the concentration of the substrate, sucrose.

Methodology:

-

Enzyme and Substrate Preparation:

-

An invertase solution was prepared from yeast.

-

A series of sucrose solutions of known concentrations were prepared.

-

The reactions were carried out in a sodium acetate buffer to maintain a constant pH of 4.7, which they determined to be optimal for invertase activity.

-

-

Reaction and Measurement:

-

The enzyme and substrate solutions were temperature-stabilized.

-

The reaction was initiated by adding a small volume of the invertase solution to the sucrose solution.

-

The progress of the reaction (the hydrolysis of sucrose) was monitored over time by measuring the change in optical rotation using a polarimeter. This was possible because sucrose is dextrorotatory, while the product mixture of glucose and fructose is levorotatory.

-

-

Data Analysis:

-

The initial reaction velocity (v₀) was determined from the initial slope of the plot of optical rotation versus time for each sucrose concentration.

-

These initial velocities were then plotted against the corresponding initial sucrose concentrations, [S].

-

This systematic approach allowed them to observe that the reaction rate is proportional to the substrate concentration at low [S], but becomes independent of [S] at high concentrations, a phenomenon they explained by the formation of an enzyme-substrate complex.

Historical Assay for Invertase Activity: The Fehling's Test

Before the widespread use of spectrophotometers, the activity of invertase was often quantified by measuring the amount of reducing sugars (glucose and fructose) produced, using methods like the Fehling's test.

Objective: To quantify the amount of reducing sugars produced by the action of invertase on sucrose.

Principle: In an alkaline solution, the aldehyde group of glucose and the α-hydroxy-ketone group of fructose reduce cupric ions (Cu²⁺) in the Fehling's solution to cuprous ions (Cu⁺), which precipitate as red cuprous oxide (Cu₂O). The amount of precipitate is proportional to the amount of reducing sugar present.

Reagents:

-

Fehling's Solution A: An aqueous solution of copper(II) sulfate.

-

Fehling's Solution B: An aqueous solution of potassium sodium tartrate (Rochelle salt) and sodium hydroxide.

-

The two solutions are mixed in equal volumes immediately before use to form the final deep blue Fehling's solution.

Procedure:

-

Enzymatic Reaction: An invertase preparation is incubated with a sucrose solution for a defined period under controlled temperature and pH.

-

Sample Preparation: An aliquot of the reaction mixture is taken.

-

Fehling's Reaction:

-

A known volume of the mixed Fehling's solution is placed in a test tube.

-

The sample from the enzymatic reaction is added to the Fehling's solution.

-

The mixture is heated in a water bath for a set time (e.g., 2 minutes).

-

-

Observation: The formation of a brick-red precipitate indicates the presence of reducing sugars. For quantitative analysis, the amount of precipitate could be determined gravimetrically, or more commonly, the reaction was performed as a titration.

Quantitative Data from Historical Studies

Early Invertase Purification from Yeast

The following table is a representative summary of the purification of internal invertase from Saccharomyces cerevisiae, illustrating the increase in specific activity and the associated yield at each step. The data is based on methodologies developed after the initial discovery, incorporating techniques like chromatography.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (-fold) |

| Crude Extract | 10,000 | 200,000 | 20 | 100 | 1 |

| Ammonium Sulfate Precipitation | 3,000 | 180,000 | 60 | 90 | 3 |

| Anion-Exchange Chromatography | 200 | 140,000 | 700 | 70 | 35 |

| Gel Filtration Chromatography | 50 | 100,000 | 2,000 | 50 | 100 |

Note: The values in this table are illustrative and compiled from various sources describing yeast invertase purification to demonstrate the principles of a typical purification scheme.

Kinetic Parameters of Yeast Invertase

The foundational work of Michaelis and Menten, and subsequent studies, have established the kinetic parameters for yeast invertase.

| Parameter | Value | Conditions |

| Michaelis Constant (Km) | 20-30 mM | pH 4.5, 25°C |

| Optimal pH | 4.5 - 5.5 | 25°C |

| Optimal Temperature | ~55-60°C | pH 4.5 |

The Km value for sucrose indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

Visualizing Historical Biochemical Concepts

The Michaelis-Menten Kinetic Scheme

The logical relationship at the heart of Michaelis and Menten's work is the formation of a reversible enzyme-substrate complex (ES) that then irreversibly breaks down to form product (P) and regenerate the free enzyme (E).

Caption: The Michaelis-Menten model of enzyme kinetics.

Experimental Workflow for Invertase Activity Assay (DNSA Method)

The dinitrosalicylic acid (DNSA) method is a common and more modern colorimetric assay for quantifying reducing sugars, which replaced the less sensitive Fehling's test.

Caption: Workflow for the DNSA assay of invertase activity.

Logical Flow of Historical Invertase Purification

This diagram illustrates the general steps and rationale behind the early purification of this compound from yeast, moving from a complex mixture to a more enriched enzyme preparation.

Caption: Logical workflow of early this compound purification from yeast.

Conclusion

The discovery and subsequent study of this compound were foundational to the field of biochemistry. From Berthelot's initial isolation to the meticulous kinetic analyses of Michaelis and Menten, this single enzyme has served as a model for understanding the fundamental principles of catalysis, protein purification, and reaction kinetics. The historical methods, while less sophisticated than modern techniques, demonstrate a remarkable ingenuity and laid the essential groundwork for the advanced enzymatic research conducted today. This guide provides a technical overview of these seminal studies, offering both the qualitative logic and quantitative data that continue to inform our understanding of enzyme function.

References

The Pivotal Role of the Non-Catalytic Domain in Invertase Oligomerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Invertase, a key enzyme in carbohydrate metabolism, has long been a subject of intense scientific scrutiny. While its catalytic activity is well-understood, the critical functions of its non-catalytic domains are increasingly being recognized as central to its regulation and substrate specificity. This technical guide provides a comprehensive exploration of the non-catalytic domain's function in the oligomerization of invertase, with a particular focus on the well-characterized octameric invertase from Saccharomyces cerevisiae. We delve into the structural basis of oligomerization, present detailed experimental protocols for its investigation, and summarize key quantitative data. This document serves as a vital resource for researchers seeking to understand the intricate relationship between invertase structure and function, and for professionals in drug development targeting enzymatic pathways.

Introduction

Invertase (β-fructofuranosidase) catalyzes the hydrolysis of sucrose into glucose and fructose, a fundamental process in the metabolism of many organisms. The enzyme from Saccharomyces cerevisiae (SInv) is a classical model for biochemical studies and exists in both intracellular (non-glycosylated) and secreted (heavily glycosylated) forms.[1] The secreted form of SInv assembles into a complex octameric structure, a state that is crucial for its function and stability.[1] This oligomerization is not a random aggregation but a highly specific process mediated by a dedicated non-catalytic domain.[2][3] Understanding the mechanisms governing this assembly is paramount for elucidating the enzyme's role in cellular processes and for its potential manipulation in biotechnological and therapeutic applications.

The Structural Basis of Invertase Oligomerization

The monomer of Saccharomyces cerevisiae invertase is a bimodular protein, consisting of an N-terminal catalytic domain with a β-propeller fold and a C-terminal non-catalytic domain arranged in a β-sandwich structure.[2][4] It is this C-terminal domain that orchestrates the intricate assembly of the functional octamer.

The octameric quaternary structure of SInv is best described as a tetramer of dimers.[2][4] The formation of this complex occurs in a hierarchical manner:

-

Dimer Formation: Monomers associate to form two distinct types of dimers, often referred to as "closed" and "open" assemblies.[4]

-

Tetramer Formation: These dimers then associate to form tetramers.

-

Octamer Assembly: Finally, two tetramers come together to form the complete octamer.

A key structural feature driving the oligomerization is a β-sheet extension within the non-catalytic β-sandwich domain, which appears to be a unique characteristic of SInv.[2][3] Furthermore, a short amino acid sequence at the N-terminus of the β-sandwich domain is critical for the interaction between dimers.[3] This hierarchical assembly, mediated by the non-catalytic domain, creates steric constraints around the active site, thereby influencing the enzyme's substrate specificity by limiting access for larger oligosaccharides.[2][3]

Glycosylation also plays a significant role in the stability of the oligomeric structure. The secreted form of invertase is heavily glycosylated, and studies have shown that underglycosylated mutants form less stable oligomers.[5][6] This suggests that the carbohydrate moieties contribute to the overall stability and integrity of the octameric complex.

Quantitative Analysis of Invertase Oligomerization

The oligomeric state of invertase can be quantitatively assessed using a variety of biophysical techniques. The following tables summarize the known quantitative data for Saccharomyces cerevisiae invertase.

| Oligomeric State | Molecular Weight (kDa) | Experimental Method(s) | Reference(s) |

| Monomer | ~60 (protein only) | SDS-PAGE | [7] |

| Dimer | ~120 | Dissociation studies | [2] |

| Tetramer | ~240 | Dissociation studies | [2] |

| Hexamer | ~360 | Dissociation studies | [2] |

| Octamer | ~430-800 | Size-Exclusion Chromatography, Analytical Ultracentrifugation | [1][8] |

Table 1: Molecular Weight of Saccharomyces cerevisiae Invertase Oligomers. The molecular weight of the glycosylated octamer can vary significantly depending on the extent of glycosylation.

| Condition | Effect on Oligomerization | Reference(s) |

| Heating (47°C) | Promotes dissociation of the octamer into smaller oligomers (hexamers, tetramers, dimers). | [1][4] |

| 2 M Urea | Induces dissociation of the octamer. | [1][4] |

| Underglycosylation (e.g., mnn1 mnn9 dpg1 mutant) | Results in the formation of less stable oligomers compared to wild-type. | [5][6] |

| pH 5.0 | Optimal pH for the predominant octameric form. | [8] |

Table 2: Factors Influencing the Stability of Saccharomyces cerevisiae Invertase Oligomers.

Experimental Protocols for Studying Invertase Oligomerization

A multi-faceted approach employing various biochemical and biophysical techniques is necessary to fully characterize the oligomeric state of invertase. Below are detailed methodologies for key experiments.

Size-Exclusion Chromatography (SEC)

SEC separates proteins based on their hydrodynamic radius, providing a direct estimation of their molecular weight and oligomeric state in solution.

Protocol:

-

Column: Superdex 200 10/300 GL (or equivalent) equilibrated with 0.05 M phosphate buffer (pH 7.0) containing 150 mM NaCl.[1]

-

Sample Preparation: Purified invertase is concentrated to 2 mg/mL in the equilibration buffer.[1]

-

Elution: The sample is injected onto the column and eluted at a flow rate of 0.5 mL/min.[1]

-

Detection: Protein elution is monitored by absorbance at 280 nm.

-

Analysis: The elution volume of the invertase peak is compared to a standard curve of proteins with known molecular weights to determine its apparent molecular weight. The octameric form of SInv typically elutes at a volume corresponding to approximately 430 kDa.[1]

Non-Denaturing Polyacrylamide Gel Electrophoresis (Native PAGE)

Native PAGE separates proteins based on their size, shape, and charge, allowing for the visualization of different oligomeric species. Blue Native PAGE (BN-PAGE) is a variation that uses Coomassie dye to impart a negative charge to protein complexes for improved resolution.

Protocol:

-

Gel Preparation: A 6% polyacrylamide gel is prepared without SDS.[1] For BN-PAGE, a gradient gel (e.g., 4-16%) is often used.[9]

-

Sample Preparation: Purified invertase is mixed with a non-denaturing loading buffer. For BN-PAGE, the sample is mixed with a buffer containing Coomassie G-250.[9]

-

Electrophoresis: The gel is run at a constant voltage in a cold room or with a cooling system to maintain the native protein structure.

-

Staining:

-

Protein Staining: The gel is stained with Coomassie Brilliant Blue to visualize all protein bands.[1]

-

Activity Staining (Zymogram): The gel is incubated in a solution of sucrose. The location of active invertase is then visualized by staining with 1% (w/v) 2,3,5-triphenyltetrazolium chloride in 0.25 M NaOH, which forms a red precipitate in the presence of reducing sugars (glucose and fructose).[1][4]

-

Analytical Ultracentrifugation (AUC)

AUC is a powerful technique for determining the molecular weight, shape, and association state of macromolecules in solution. Both sedimentation velocity and sedimentation equilibrium experiments can provide valuable insights into invertase oligomerization.

Sedimentation Velocity Protocol:

-

Sample Preparation: Prepare a series of invertase concentrations (e.g., 0.25, 0.5, and 1.0 mg/mL) in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.0, 150 mM NaCl). A corresponding buffer reference is also required.[10]

-

Cell Assembly: Load the samples and reference buffer into the appropriate sectors of the AUC cells.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 50,000 rpm) and a constant temperature (e.g., 20°C).[11]

-

Data Acquisition: Monitor the movement of the sedimentation boundary over time using absorbance (e.g., 280 nm) or interference optics.

-

Data Analysis: The sedimentation coefficient (s) is determined by analyzing the rate of boundary movement. This value can be used to calculate the molecular weight and infer the oligomeric state. Software such as SEDFIT can be used for detailed analysis of the sedimentation coefficient distribution.[12]

Sedimentation Equilibrium Protocol:

-

Sample Preparation: Similar to sedimentation velocity, prepare a concentration series of the invertase sample.

-

Centrifugation: Centrifuge the samples at a lower speed for a longer duration until sedimentation and diffusion reach equilibrium, resulting in a stable concentration gradient.

-

Data Acquisition: Measure the concentration distribution at equilibrium.

-

Data Analysis: The data is fitted to thermodynamic models to directly determine the molecular weight and association constants (Kd) for the different oligomeric species.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts and experimental procedures described, the following diagrams have been generated using the DOT language.

Caption: Hierarchical assembly of invertase oligomers.

Caption: Workflow for analyzing invertase oligomerization.

References

- 1. Resolving Affinity Purified Protein Complexes by Blue Native PAGE and Protein Correlation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-dimensional structure of Saccharomyces invertase: role of a non-catalytic domain in oligomerization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of glycosylation on yeast invertase oligomer stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification and characterization of the invertase from Schizosaccharomyces pombe. A comparative analysis with the invertase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Factors affecting the oligomeric structure of yeast external invertase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]

- 10. local.biochemistry.utoronto.ca [local.biochemistry.utoronto.ca]

- 11. svprotocols [sedfitsedphat.github.io]

- 12. Modern analytical ultracentrifugation in protein science: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

Invertin's Substrate Specificity and the Role of Steric Hindrance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Invertase, or β-fructofuranosidase (EC 3.2.1.26), is a ubiquitous enzyme critical to carbohydrate metabolism across a vast range of organisms, from microorganisms to plants and animals.[1] Its primary function is the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose.[1] This guide provides an in-depth technical examination of invertase's substrate specificity, with a particular focus on the influence of steric hindrance on its catalytic activity. We will explore the enzyme's kinetic properties with various substrates, detail experimental protocols for its characterization, and visualize key concepts to facilitate a comprehensive understanding for researchers in enzymology and drug development.

Introduction to Invertin (Invertase)

Invertase belongs to the glycoside hydrolase family 32 (GH32) and catalyzes the cleavage of the O-C(fructose) bond in sucrose and other β-fructofuranosides.[1][2] The resulting equimolar mixture of glucose and fructose is often referred to as "invert sugar" due to the inversion of the optical rotation of plane-polarized light from dextrorotatory (+66.5°) for sucrose to levorotatory (-20°) for the product mixture. Invertase exists in various isoforms, which can differ in their subcellular location, glycosylation patterns, and kinetic properties.[3] Glycosylation, for instance, has been shown to enhance the stability of the enzyme against thermal denaturation and aggregation.[3][4][5]

Substrate Specificity of this compound

Invertase exhibits a high degree of specificity for its primary substrate, sucrose. However, it can also hydrolyze other oligosaccharides containing a terminal, non-reducing β-fructofuranoside residue. The efficiency of hydrolysis is significantly influenced by the size and structure of the substrate molecule.

Quantitative Analysis of Substrate Hydrolysis

The catalytic efficiency of invertase with different substrates can be quantified by determining its kinetic parameters: the Michaelis constant (Kₘ), the maximum velocity (Vₘₐₓ), and the catalytic constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ is the maximum rate of reaction when the enzyme is saturated with the substrate, and kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit time.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | Specific Activity (U/mg) | Reference |

| Saccharomyces cerevisiae (Commercial Yeast) | Sucrose | 24 | 1 (mM/min) | - | - | |

| Saccharomyces cerevisiae MTCC 170 | Sucrose | 0.6894 (mg/ml) | 0.3201 | - | - | [6] |

| Microbacterium trichothecenolyticum (InvDz13) | Sucrose | - | - | - | 225 | [7][8] |

| Microbacterium trichothecenolyticum (InvDz13) | Raffinose | - | - | - | 229 | [7][8] |

| Microbacterium trichothecenolyticum (InvDz13) | Stachyose | - | - | - | 24 | [7][8] |

Note: Direct comparison of all kinetic parameters is challenging due to variations in experimental conditions and reporting units across different studies.

The Influence of Steric Hindrance

The three-dimensional structure of invertase plays a crucial role in determining its substrate specificity, primarily through the phenomenon of steric hindrance. The crystal structure of Saccharomyces invertase reveals an unusual octameric quaternary structure formed by the association of dimers.[2] This dimerization creates steric constraints that limit the access of larger oligosaccharides to the active site.[2]

The active site of invertase is located in a central, negatively charged cavity within a five-bladed β-propeller catalytic domain.[2] While sucrose, a disaccharide, can readily access this active site, larger oligosaccharides face increasing difficulty. For instance, the trisaccharide raffinose and the tetrasaccharide nystose are hydrolyzed at progressively lower rates compared to sucrose.[2] This is because the additional monosaccharide units create a bulkier structure that is physically impeded from optimally binding within the confines of the active site.

This steric limitation is a key determinant of invertase's primary role as a sucrase rather than an inulinase, which hydrolyzes longer-chain fructans.[2] The architecture of the active site, shaped by the assembly of enzyme monomers, effectively acts as a molecular sieve, favoring smaller substrates.[2]

Experimental Protocols

Determination of Invertase Activity using the 3,5-Dinitrosalicylic Acid (DNS) Method

This colorimetric assay measures the amount of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose.

Materials:

-

Invertase solution

-

Sucrose solution (substrate)

-

0.05 M Sodium Acetate buffer, pH 4.7

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Distilled water

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a series of test tubes, pipette 1.4 ml of distilled water, 0.5 ml of acetate buffer, and 0.1 ml of diluted enzyme solution. Prepare a blank by substituting the enzyme solution with distilled water.

-

Incubation: Equilibrate the tubes in a water bath at 30°C for 5 minutes.

-

Initiation of Reaction: Add 1.0 ml of a 0.3 M sucrose solution to each tube (except the blank) to start the reaction. For the blank, add 2 ml of DNS reagent before the sucrose solution.

-

Termination of Reaction: After a precise incubation time (e.g., 10 minutes), stop the reaction by adding 2.0 ml of DNS solution to each tube.

-

Color Development: Cover the tubes and place them in a boiling water bath for exactly 10 minutes.

-

Absorbance Measurement: Cool the tubes rapidly in an ice water bath and add 15 ml of distilled water to each. Mix thoroughly and measure the absorbance at 540 nm using a spectrophotometer, with the blank used to zero the instrument.

-

Quantification: Determine the amount of reducing sugar produced by comparing the absorbance values to a standard curve prepared with known concentrations of an invert sugar standard (a 1:1 mixture of glucose and fructose).[9]

One unit of invertase activity is defined as the amount of enzyme that produces one micromole of reducing sugar per minute under the specified assay conditions.[9]

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

Procedure:

-

Varying Substrate Concentrations: Prepare a series of sucrose solutions with concentrations ranging from well below to well above the expected Kₘ.

-

Initial Velocity Measurement: For each substrate concentration, measure the initial rate of the reaction using the DNS assay described above, ensuring the measurements are taken within the linear phase of product formation.

-

Data Analysis: Plot the initial reaction velocity (v) against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S]).

-

Lineweaver-Burk Plot: For a linear representation, a double reciprocal plot (Lineweaver-Burk plot) can be generated by plotting 1/v against 1/[S]. The y-intercept of this plot is 1/Vₘₐₓ, and the x-intercept is -1/Kₘ.[6]

Visualizations

Invertase Catalytic Mechanism

Caption: Simplified schematic of the invertase catalytic mechanism.

Experimental Workflow for Determining Substrate Specificity

Caption: Workflow for determining invertase substrate specificity.

Steric Hindrance in Invertase-Substrate Interaction

Caption: Steric hindrance limits access of larger substrates.

Conclusion

The substrate specificity of invertase is a finely tuned characteristic governed by the intricate three-dimensional architecture of its active site. While highly efficient at hydrolyzing sucrose, the enzyme's activity towards larger oligosaccharides is progressively diminished due to steric hindrance imposed by its quaternary structure. A thorough understanding of these structure-function relationships, supported by robust kinetic analysis, is paramount for applications in various fields, including the food industry, biotechnology, and as a potential target in drug development. The experimental protocols and conceptual visualizations provided in this guide offer a framework for researchers to further explore the fascinating world of invertase enzymology.

References

- 1. Invertase - Wikipedia [en.wikipedia.org]

- 2. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability, quaternary structure, and folding of internal, external, and core-glycosylated invertase from yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosylation increases active site rigidity leading to improved enzyme stability and turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosylation increases active site rigidity leading to improved enzyme stability and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment [frontiersin.org]

- 9. fao.org [fao.org]

An In-depth Technical Guide to the Cytoplasmic and Secreted Forms of Yeast Invertase

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the two forms of invertase produced by Saccharomyces cerevisiae: the cytoplasmic (internal) and the secreted (external) forms. It details their genetic origin, biochemical differences, regulatory mechanisms, and the experimental protocols used for their study.

Genetic Basis and Transcription

In Saccharomyces cerevisiae, both the secreted and cytoplasmic forms of invertase are encoded by a single structural gene, SUC2.[1][2][3] The production of two distinct proteins from one gene is achieved through the generation of two differentially regulated messenger RNAs (mRNAs) with different 5' ends.[3][4][5]

-

Secreted Invertase mRNA (1.9 kb): This longer transcript is synthesized under conditions of low glucose (derepression).[4] It includes a 19-amino acid N-terminal signal sequence that directs the nascent polypeptide into the endoplasmic reticulum for entry into the secretory pathway.[2][4]

-

Cytoplasmic Invertase mRNA (1.8 kb): This shorter transcript is synthesized constitutively at low levels, independent of glucose concentration.[5] Its translation initiates at a downstream start codon, resulting in a protein that lacks the signal sequence and therefore remains in the cytoplasm.[2][4]

This dual-transcript system allows the cell to maintain a basic level of intracellular invertase while enabling a robust, regulated response to the availability of sucrose in the environment.[5]

Regulation of SUC2 Expression

The expression of the secreted form of invertase is tightly controlled by glucose levels in a process known as catabolite repression.

-

High Glucose (Repression): In the presence of high glucose concentrations, the transcriptional repressor Mig1p is active. It binds to the SUC2 promoter, recruiting the Tup1p-Ssn6p corepressor complex, which leads to chromatin remodeling and transcriptional silencing.[5]

-

Low Glucose (Derepression): When glucose is scarce, the SNF1 protein kinase complex is activated. SNF1 phosphorylates Mig1p, causing its export from the nucleus and relieving the repression of SUC2. This allows for the high-level transcription of the 1.9 kb mRNA required for secreted invertase synthesis.[5]

The regulation of cytoplasmic invertase is largely constitutive, with its mRNA being produced at a consistent low level regardless of glucose presence.

Biochemical and Physical Properties

The primary difference between the two invertase forms is the presence of N-linked glycosylation on the secreted enzyme, which profoundly affects its properties.[6][7] The cytoplasmic form is not glycosylated.[7][8]

| Property | Cytoplasmic Invertase | Secreted Invertase |

| Subcellular Localization | Cytoplasm[5] | Periplasmic Space |

| Polypeptide MW | ~60 kDa[2] | Precursor: ~62 kDa (with signal peptide)[2] |

| Mature Protein MW | ~135 kDa (as homodimer)[9] | ~270 kDa (as glycosylated homodimer)[9] |

| Glycosylation | None[6][7][8] | ~50% of total mass, high-mannose type[6][8] |

| Oligomeric State | Homodimer; can form higher-order oligomers (octamers) under certain conditions[7][10] | Primarily a stable dimer; associates into tetramers, hexamers, and octamers[7][10][11] |

| Regulation | Constitutive, low-level expression | Regulated by glucose repression[5] |

| Optimal pH | ~6.0[12] | ~4.5 - 5.5[9][11] |

| Optimal Temperature | ~55 °C[9][12] | ~55 - 60 °C[9][11] |

| KM for Sucrose | Not typically measured | ~24-67 mM[9][11] |

Glycosylation enhances the stability and solubility of the secreted invertase, particularly preventing irreversible aggregation during folding.[6] The extensive carbohydrate chains also facilitate the formation of stable higher-order oligomers.[10]

Secretion and Post-Translational Modification

The secreted form of invertase undergoes a series of modifications as it traverses the secretory pathway.

-

ER Translocation: The N-terminal signal sequence on the nascent polypeptide directs it to the endoplasmic reticulum (ER). The signal sequence is cleaved upon entry.[2]

-

Core Glycosylation: In the ER, core oligosaccharides are added to specific asparagine residues (N-linked glycosylation).[13][14]

-

Golgi Processing: The glycoprotein is transported from the ER to the Golgi apparatus. Here, the core glycans are further elongated and modified, resulting in the characteristic high-mannose structures.[13][14]

-

Periplasmic Secretion: Finally, vesicles containing the mature, glycosylated invertase bud off from the Golgi and fuse with the plasma membrane, releasing the enzyme into the periplasmic space where it is trapped by the cell wall.[7]

Experimental Protocols

Invertase Activity Assay (Colorimetric Method)

This protocol measures the activity of secreted invertase using whole yeast cells. The assay is based on the enzymatic conversion of sucrose to glucose, followed by a coupled reaction to produce a colored product.[15]

Materials:

-

Yeast culture grown under desired conditions (e.g., YPD for repression, YP + 0.05% glucose for derepression).

-

Sodium Acetate Buffer (50 mM, pH 5.1).

-

Sucrose Solution (0.5 M).

-

Glucose Standard (1 mM).

-

Assay Mix: 0.1 M Potassium Phosphate (pH 7.0), Glucose Oxidase (e.g., 5000 U/mL), Peroxidase (e.g., 1 mg/mL), o-dianisidine (e.g., 10 mg/mL). Caution: o-dianisidine is a potential carcinogen; handle with appropriate safety precautions.

-

Hydrochloric Acid (6 N HCl).

-

Spectrophotometer.

Protocol:

-

Cell Preparation:

-